molecular formula C18H21NO2 B2638540 3-(benzyloxy)-N-(sec-butyl)benzamide CAS No. 908551-06-4

3-(benzyloxy)-N-(sec-butyl)benzamide

Cat. No.: B2638540
CAS No.: 908551-06-4
M. Wt: 283.371
InChI Key: LVZYATNIJVHBFB-UHFFFAOYSA-N
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Description

3-(benzyloxy)-N-(sec-butyl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a benzyloxy group at the 3-position and a sec-butyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-(sec-butyl)benzamide typically involves the following steps:

    Preparation of 3-(benzyloxy)benzoic acid: This can be achieved by the benzyloxylation of 3-hydroxybenzoic acid using benzyl bromide in the presence of a base such as potassium carbonate.

    Conversion to 3-(benzyloxy)benzoyl chloride: The 3-(benzyloxy)benzoic acid is then converted to its corresponding acid chloride using thionyl chloride.

    Formation of this compound: The final step involves the reaction of 3-(benzyloxy)benzoyl chloride with sec-butylamine in the presence of a base like triethylamine to yield the desired benzamide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

3-(benzyloxy)-N-(sec-butyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or borane can be employed for the reduction of the amide group.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(benzoyloxy)-N-(sec-butyl)benzamide.

    Reduction: Formation of 3-(benzyloxy)-N-(sec-butyl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs due to its structural features that may interact with biological targets.

    Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as polymers or liquid crystals.

    Biological Studies: It can serve as a probe to study the interactions of benzamide derivatives with enzymes or receptors.

    Industrial Applications: Potential use in the development of specialty chemicals or as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-(sec-butyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and sec-butyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-(benzyloxy)-N-(tert-butyl)benzamide: Similar structure but with a tert-butyl group instead of a sec-butyl group.

    3-(benzyloxy)-N-(methyl)benzamide: Similar structure but with a methyl group instead of a sec-butyl group.

    3-(benzyloxy)-N-(ethyl)benzamide: Similar structure but with an ethyl group instead of a sec-butyl group.

Uniqueness

3-(benzyloxy)-N-(sec-butyl)benzamide is unique due to the presence of the sec-butyl group, which can impart different steric and electronic properties compared to other alkyl groups. This can influence its reactivity, binding affinity, and overall chemical behavior, making it a distinct compound for various applications.

Properties

IUPAC Name

N-butan-2-yl-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-3-14(2)19-18(20)16-10-7-11-17(12-16)21-13-15-8-5-4-6-9-15/h4-12,14H,3,13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZYATNIJVHBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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